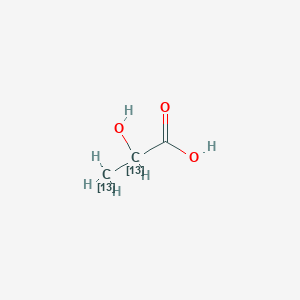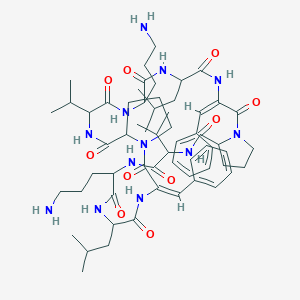
2-hydroxy(2,3-13C2)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Lactic Acid-13C2 Sodium Salt is a stable isotope-labeled compound. It is the sodium salt of DL-Lactic Acid, where the carbon atoms are labeled with the isotope Carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Lactic Acid-13C2 Sodium Salt can be synthesized through the neutralization of DL-Lactic Acid-13C2 with sodium hydroxide. The reaction typically involves dissolving DL-Lactic Acid-13C2 in water and then slowly adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods
Industrial production of DL-Lactic Acid-13C2 Sodium Salt follows similar principles but on a larger scale. The process involves the fermentation of a sugar source, such as corn or beets, to produce DL-Lactic Acid-13C2, which is then neutralized with sodium hydroxide. The product is purified and crystallized to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
DL-Lactic Acid-13C2 Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyruvate.
Reduction: It can be reduced to propionic acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Pyruvate
Reduction: Propionic acid
Substitution: Various substituted lactic acid derivatives
Aplicaciones Científicas De Investigación
DL-Lactic Acid-13C2 Sodium Salt is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the conversion of lactic acid in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Used in research on metabolic disorders and the role of lactic acid in various diseases.
Industry: Utilized in the production of biodegradable plastics and as a food additive .
Mecanismo De Acción
DL-Lactic Acid-13C2 Sodium Salt exerts its effects through its involvement in metabolic pathways. The labeled carbon atoms allow researchers to trace the compound’s conversion and interactions within the body. It primarily targets metabolic enzymes and pathways involved in glycolysis and the citric acid cycle .
Comparación Con Compuestos Similares
Similar Compounds
DL-Lactic Acid Sodium Salt: Similar in structure but without isotopic labeling.
L-Lactic Acid Sodium Salt: The L-isomer of lactic acid, used in similar applications but with different stereochemistry.
D-Lactic Acid Sodium Salt: The D-isomer of lactic acid, also used in metabolic studies .
Uniqueness
This labeling provides a distinct advantage in tracing metabolic pathways and understanding the biochemical roles of lactic acid .
Propiedades
Número CAS |
150114-72-0 |
|---|---|
Fórmula molecular |
C3H6O3 |
Peso molecular |
92.063 g/mol |
Nombre IUPAC |
2-hydroxy(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/i1+1,2+1 |
Clave InChI |
JVTAAEKCZFNVCJ-ZDOIIHCHSA-N |
SMILES |
CC(C(=O)O)O |
SMILES isomérico |
[13CH3][13CH](C(=O)O)O |
SMILES canónico |
CC(C(=O)O)O |
Sinónimos |
Lactic Acid-13C2 , Monosodium Salt; 2-Hydroxy-propanoic Acid-13C2 , Monosodium Salt; Sodium Lactate-13C2 ; E 325-13C2 ; Lacolin-13C2 ; Lactic Acid-13C2 Sodium Salt; Monosodium Lactate-13C2 ; NSC 31718-13C2 ; Per-glycerin-13C2 ; Purasal Powder S 98JS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B50778.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)





![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

